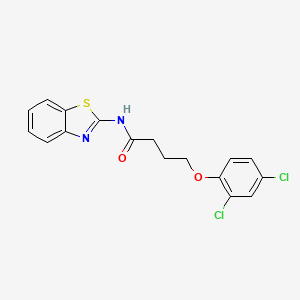![molecular formula C17H15NO2S2 B4612343 3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4612343.png)
3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15NO2S2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.05442107 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Structures and Hydrogen-Bonding
Research on similar thioxothiazolidinone derivatives has revealed their capability to form diverse supramolecular structures through hydrogen bonding. In a study, the molecular arrangement of four compounds, including "3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one," showcased a wide C-C-C angle at the methine C atom linking two rings, facilitating the formation of hydrogen-bonded dimers, chains, and complex sheets. This structural versatility is pivotal for developing materials with tailored physical properties (Delgado et al., 2005).
Antimicrobial and Antituberculosis Activity
Derivatives of thioxothiazolidinone have been synthesized and evaluated for their in vitro activity against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis. These studies underscore the potential of thioxothiazolidinone derivatives as antimicrobial and antituberculosis agents, demonstrating significant inhibitory activity. The findings suggest these compounds could serve as starting points for the development of new antimicrobial therapies (Mohammadhosseini et al., 2009).
Anti-inflammatory and Antioxidant Activities
Another study investigated the xanthine oxidase inhibitory and anti-inflammatory activities of 2-amino-5-alkylidene-thiazol-4-ones, related to the compound of interest. This research highlighted the compounds' potent inhibitory effects on xanthine oxidase and their significant anti-inflammatory responses, suggesting their utility in developing treatments for conditions associated with oxidative stress and inflammation (Smelcerovic et al., 2015).
Supramolecular Self-Assembly and π–Hole Interactions
The synthesis of thioxothiazolidinone derivatives also enables the study of their supramolecular self-assembly, driven by hydrogen bonding and diverse π–hole interactions. This research offers insights into the structural organization of these compounds, which is crucial for the design of molecular materials with specific electronic and optical properties (Andleeb et al., 2017).
Properties
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11-3-6-13(7-4-11)10-18-16(19)15(22-17(18)21)9-14-8-5-12(2)20-14/h3-9H,10H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZDJPBVILAHOR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methylphenoxy)propyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4612269.png)
![N-{[(2-allyl-2-phenyl-4-penten-1-yl)amino]carbonothioyl}benzamide](/img/structure/B4612289.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide](/img/structure/B4612290.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4612295.png)
![4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4612301.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4612305.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4612318.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4612324.png)

![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4612340.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-thiophenecarbohydrazide)](/img/structure/B4612349.png)

![3-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4612359.png)
